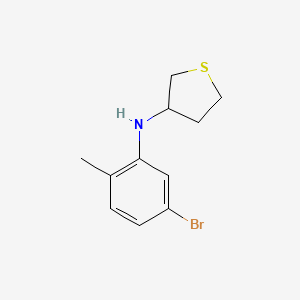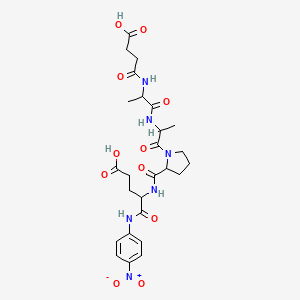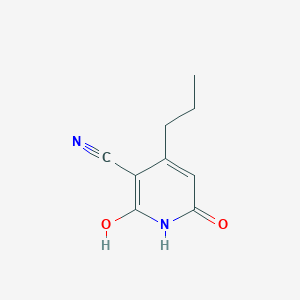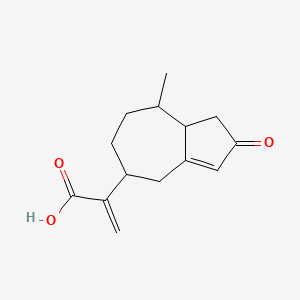
Methyl 8-acetyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, offers promising applications in drug development and other research areas.
Méthodes De Préparation
The synthesis of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyquinoline and acetic anhydride.
Acetylation: The 4-hydroxyquinoline undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to form 8-acetyl-4-hydroxyquinoline.
Oxidation: The acetylated product is then oxidized using an oxidizing agent such as potassium permanganate to introduce the keto group, resulting in 8-acetyl-4-oxoquinoline.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-acetyl-4-hydroxy-1,4-dihydro-quinoline-2-carboxylic acid methyl ester.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester include:
4-Hydroxyquinoline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
8-Acetyl-4-hydroxyquinoline: An intermediate in the synthesis, with potential biological activities.
Quinoline-2-carboxylic acid: A related compound with diverse applications in medicinal chemistry.
The uniqueness of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester lies in its specific structure, which allows for targeted interactions with biological molecules and its versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C13H11NO4 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
methyl 8-acetyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7(15)8-4-3-5-9-11(16)6-10(13(17)18-2)14-12(8)9/h3-6H,1-2H3,(H,14,16) |
Clé InChI |
LNWWTKVORCXKFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1NC(=CC2=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)


![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)

![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)
